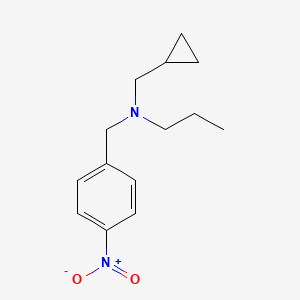

(cyclopropylmethyl)(4-nitrobenzyl)propylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Cyclopropylmethyl)(4-nitrobenzyl)propylamine, also known as CNB-001, is a novel compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. It is a small molecule that acts as a neuroprotectant and has shown promising results in preclinical studies.

Applications De Recherche Scientifique

Colorimetric Assay for Cyclophosphamide Metabolites

A stable colorimetric assay for cyclophosphamide and its alkylating metabolites was developed based on the alkylation of 4-(4'-nitrobenzyl)-pyridine. This method offers significant improvements in pigment stability and sensitivity, making it convenient and economical for the determination of cyclophosphamide metabolites in multiple samples simultaneously (Christian et al., 1980).

Inhibition of Nucleoside Transport Proteins

Research has demonstrated that compounds less polar than 4-nitrobenzylthioinosine (NBTI), a well-known inhibitor for the nucleoside transport protein ENT1, show increased affinity for the transport protein when an alkylamine substituent is introduced. This finding suggests potential applications in designing more effective inhibitors for nucleoside transport proteins (Tromp et al., 2005).

Synthesis of Bifunctional Tetraaza Macrocycles

A method for synthesizing 4-nitrobenzyl-substituted macrocyclic tetraamines and converting them into bifunctional poly(amino carboxylate) chelating agents has been described. This approach facilitates the production of chelating agents that could be used in medical imaging and therapy (McMurry et al., 1992).

Reductive Cyclization-Rearrangement of Nitroarenyl Ketones

The reductive cyclization-rearrangement of nitroarenyl ketones using stannous chloride has been investigated, demonstrating a novel mechanism that produces cyclization products in excellent yields. This process indicates potential pathways for creating complex organic compounds with unique structural features (Bates & Li, 2002).

Spirooxindole Formation

The formation of diverse polycyclic spirooxindoles through a triethylamine-promoted three-component reaction demonstrates a novel method for creating complex organic molecules, which could have implications in pharmaceutical development and organic synthesis (Sun et al., 2017).

Heterocyclic Ions from N-Oxides

The conversion of N-(4-nitrobenzylidene)-2-cyclopropylaniline N-oxide into heterocyclic ions by the action of strong acids reveals insights into the stability and isomerization of these ions, with potential applications in understanding reaction mechanisms and designing novel organic reactions (Trofimova et al., 2003).

Propriétés

IUPAC Name |

N-(cyclopropylmethyl)-N-[(4-nitrophenyl)methyl]propan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-2-9-15(10-12-3-4-12)11-13-5-7-14(8-6-13)16(17)18/h5-8,12H,2-4,9-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQPLVTNWKXWQQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC1CC1)CC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-2-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-1(2H)-phthalazinone](/img/structure/B5523931.png)

![4-methyl-3-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5523937.png)

![N-ethyl-4-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5523951.png)

![2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5523957.png)

![3-[3-oxo-5-(2-oxopropyl)-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl]propanoic acid](/img/structure/B5523962.png)

![N'-(3,4-dimethoxybenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide](/img/structure/B5523971.png)

![(3aR*,9bR*)-2-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5523976.png)

![7-allyl-6-(2-chlorophenyl)-2-(thiomorpholin-4-ylcarbonyl)imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B5523987.png)

![1-benzyl-3-chloro-4-[(3-methoxyphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5523995.png)

![4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 4-chlorobenzenesulfonate](/img/structure/B5524002.png)

![6-[(3R)-3-hydroxy-3,4,4-trimethyl-1-pyrrolidinyl]-2-pyrazinecarboxamide](/img/structure/B5524004.png)